molecular formula C3H6NNaO3S3 B1260557 Taurine N-carbodithioic acid CAS No. 29142-63-0

Taurine N-carbodithioic acid

Cat. No.: B1260557
CAS No.: 29142-63-0
M. Wt: 223.3 g/mol
InChI Key: JKHNOROCVXPFBP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Taurine N-carbodithioic acid (CAS 29142-63-0), also known as sodium taurine N-carbodithioate, is a sulfur-containing derivative of taurine (2-aminoethanesulfonic acid). Structurally, it consists of a taurine backbone modified with a dithiocarbamate group (-N-CSS⁻), conferring unique chelating and surfactant properties.

Properties

CAS No.

29142-63-0

Molecular Formula

C3H6NNaO3S3

Molecular Weight

223.3 g/mol

IUPAC Name

sodium;2-(dithiocarboxyamino)ethanesulfonate

InChI

InChI=1S/C3H7NO3S3.Na/c5-10(6,7)2-1-4-3(8)9;/h1-2H2,(H2,4,8,9)(H,5,6,7);/q;+1/p-1

InChI Key

JKHNOROCVXPFBP-UHFFFAOYSA-M

SMILES

C(CS(=O)(=O)[O-])NC(=S)S.[Na+]

Canonical SMILES

C(CS(=O)(=O)[O-])NC(=S)S.[Na+]

Other CAS No.

29142-63-0

Synonyms

sodium taurine N-carbodithioate
taurine N-carbodithioic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Taurine and Its Sulfur-Containing Analogues

Taurine (2-Aminoethanesulfonic Acid)
  • Structure : Sulfonic acid group (-SO₃H) at the β-position.
  • Functions : Neuroprotection, osmoregulation, bile acid conjugation, and antioxidant activity via hypochlorous acid neutralization .
  • Limitations : Poor blood-brain barrier (BBB) permeability due to high polarity .
Hypotaurine (2-Aminoethanesulfinic Acid)
  • Structure : Sulfinic acid (-SO₂H) group instead of sulfonic acid.
  • Activity : Precursor to taurine; acts as a partial agonist of GABAC-ρ1 receptors, enhancing GABA-induced currents .
  • Potency : Comparable to taurine in reducing oxidative stress in diabetic rat models but with distinct receptor modulation .
Homotaurine (3-Aminopropanesulfonic Acid)
  • Structure: Extended carbon chain (3-aminopropane) with sulfonic acid.
  • Activity : Negatively modulates GABAC-ρ1 receptors and exhibits neuroprotective effects in Alzheimer’s models .
  • BBB Permeability : Improved over taurine due to altered hydrophobicity .
Taurine N-carbodithioic Acid
  • Structure : Dithiocarbamate (-N-CSS⁻) group replaces the sulfonic acid.
  • Unique Properties: Chelates metal ions via sulfur atoms. Potential surfactant applications due to amphiphilic nature (similar to N-Stearoyl Taurine) .
  • Research Gaps: Limited data on biological activity compared to taurine or its CNS-active analogues.

Acylated Taurine Derivatives

N-Stearoyl Taurine (CAS 63155-80-6)
  • Structure : Taurine conjugated with stearic acid (C18 chain).
  • Applications : Surfactant and emulsifier due to hydrophobic/hydrophilic balance .
N-Pivaloyltaurine
  • Structure : Taurine with pivaloyl (trimethylacetyl) group.
  • Activity : Improved BBB penetration compared to taurine; studied for neuromodulatory effects .

Functional and Mechanistic Comparisons

Receptor Interactions

Compound GABAC-ρ1 Receptor Modulation Key Findings Reference
Taurine Weak agonist Antioxidant, no direct receptor activation
Hypotaurine Partial agonist Enhances GABA currents, slower deactivation
Homotaurine Partial antagonist Inhibits GABA currents, second binding site identified
This compound Unknown No reported data; likely inert in CNS due to polarity

Antioxidant and Therapeutic Potential

Compound Antioxidant Mechanism Diabetic Model Efficacy Reference
Taurine Neutralizes hypochlorous acid Reduces oxidative stress
Homotaurine (HMTAU) Scavenges ROS Comparable to taurine
AMSA Sulfonic acid derivative Moderate activity
This compound Unknown Not studied

Physicochemical Properties

Compound Solubility BBB Permeability Applications
Taurine High (polar) Low Dietary supplements
Homotaurine Moderate Moderate Neuroprotective agents
N-Stearoyl Taurine Low (amphiphilic) None Surfactants
This compound High (ionic) None Chelation, surfactants

Q & A

Q. How can researchers ensure compliance with reporting standards for preclinical taurine studies?

  • Follow ARRIVE 2.0 guidelines for animal studies: detail housing conditions, randomization methods, and blinding protocols. For cell-based studies, report passage numbers, mycoplasma testing, and media formulations. Use the PREPARE checklist for experimental design and the STRING database for protein interaction networks cited in pathway analyses .

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